
Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether
Description
Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether (PL-DTBDMS) is a chemically modified derivative of pravastatin, a statin used to lower cholesterol. Its structure includes two tert-butyldimethylsilyl (TBDMS) ether groups, which protect hydroxyl moieties during synthetic processes. The compound has a molecular formula of C₃₅H₆₂O₆Si₂ and a CAS number of 136980-32-0 . PL-DTBDMS is primarily utilized as a reference standard in analytical chemistry and pharmaceutical research to study pravastatin metabolism, stability, and impurity profiling .
Propriétés
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O6Si2/c1-14-23(2)33(37)39-30-21-27(40-42(10,11)34(4,5)6)19-25-16-15-24(3)29(32(25)30)18-17-26-20-28(22-31(36)38-26)41-43(12,13)35(7,8)9/h15-16,19,23-24,26-30,32H,14,17-18,20-22H2,1-13H3/t23-,24-,26+,27+,28+,29-,30-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOQKQEYJNUJJ-CXNOCVNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570247 | |
Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136980-32-0 | |
Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reagents and Conditions
The silylation process typically employs tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. For instance, in the synthesis of compactin analogs, TBSCl reacts with secondary alcohols under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. The reaction achieves near-quantitative yields when conducted under inert atmospheres to prevent moisture-induced hydrolysis of the silylating agent.
Stereochemical Considerations
In Pravastatin Lactone Di-TBS Ether, two hydroxyl groups require protection: one at the C4 position of the tetrahydropyran ring and another on the naphthalenyl moiety. The steric bulk of the TBS group ensures selective protection of less hindered hydroxyls, a feature exploited in statin synthesis to avoid undesired side reactions. For example, the C4 hydroxyl in (4R,6S)-6-(dimethoxymethyl)-4-hydroxytetrahydro-2H-pyran-2-one is selectively silylated before further functionalization.
Lactonization Strategies for Cyclic Ester Formation
Lactonization is pivotal for constructing the tetrahydropyran-2-one core of pravastatin intermediates. This step often involves oxidative cyclization or acid-catalyzed intramolecular esterification.
Oxidative Cyclization with Bromine
A patented method describes the oxidation of diols to lactones using bromine in the presence of barium carbonate (BaCO3). For instance, (4R,6S)-6-(dialkoxymethyl)tetrahydro-2H-pyran-2,4-diol undergoes oxidation with excess bromine in water at 0–40°C, yielding the corresponding lactone in 65–75% yield. BaCO3 neutralizes hydrobromic acid generated during the reaction, preventing lactone hydrolysis. The product is isolated via extraction with ethyl acetate and purified by flash chromatography.
Acid-Catalyzed Lactonization
Alternative approaches use protic acids like p-toluenesulfonic acid (pTSA) in toluene under reflux. This method is particularly effective for substrates sensitive to bromine, albeit with lower yields (50–60%) due to competing side reactions.
Stereochemical Control via Diels-Alder Reactions
The hexahydronaphthalenyl moiety of Pravastatin Lactone Di-TBS Ether requires precise stereochemical control, often achieved through intramolecular Diels-Alder reactions.
Thermal vs. Lewis Acid-Catalyzed Cycloadditions
Thermal Diels-Alder reactions of silyl-protected dienophiles in bromobenzene at 140°C for 60 hours yield trans-fused cycloadducts with moderate stereoselectivity (65:35 ratio). In contrast, Lewis acids such as ethyl aluminum dichloride (EtAlCl2) enhance stereocontrol by coordinating to the silyl ether oxygen, directing endo transition states. This method improves the diastereomeric ratio to 98:2 in favor of the desired trans isomer.
Role of TBS Ethers in Stereoselectivity
The tert-butyldimethylsilyl group’s steric bulk biases the conformation of intermediates, favoring cycloaddition pathways that produce the correct stereochemistry. For example, TBS-protected dienophiles yield >95% of the desired (1S,3S,7S,8S,8aR) configuration in compactin synthesis.
Deprotection and Final Product Isolation
The final steps involve selective removal of TBS groups and isolation of the target compound.
Fluoride-Mediated Deprotection
TBS ethers are cleaved using tetra-n-butylammonium fluoride (TBAF) or ammonium fluoride in THF/water mixtures. This method preserves the lactone ring and adjacent functional groups, achieving >90% deprotection efficiency.
Purification Techniques
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes. Analytical HPLC with C18 columns confirms purity (>95%), while NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the structure.
Comparative Analysis of Synthetic Routes
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of tert-butyl(dimethyl)silyl groups can influence the oxidation process, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the oxo group in the oxan-2-yl moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl ether sites. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Scientific Research Applications
Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether has several notable applications in scientific research:
-
Proteomics :
- The compound is utilized as a biochemical tool to study protein interactions and modifications. Its ability to modify protein structures allows researchers to investigate the dynamics of protein functions and their roles in various biological processes.
-
Enzyme Inhibition Studies :
- Similar to other statins, this compound can inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This property makes it useful for studying lipid metabolism and related disorders.
- Synthesis of Statins :
-
Chemical Reactions :
- The compound can undergo oxidation, reduction, and substitution reactions, allowing it to serve as a versatile building block in organic synthesis. The silyl ether groups can be substituted with other functional groups, broadening its application scope.
Case Studies
Mécanisme D'action
The mechanism of action of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound’s silyl ether groups can interact with enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
PL-DTBDMS belongs to a class of pravastatin derivatives modified for enhanced stability, lipophilicity, or analytical utility. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : PL-DTBDMS and Homopravastatin Di-TBDMS Ether exhibit higher lipophilicity than native pravastatin due to TBDMS groups, which may enhance cell membrane penetration but reduce water solubility .
- Stereochemical Differences : 6-epi Pravastatin Lactone shows reduced HMG-CoA reductase inhibition compared to pravastatin due to altered stereochemistry .
Activité Biologique
Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a derivative of pravastatin, a well-known statin used for lowering cholesterol levels. This compound exhibits significant biological activity primarily through its action as an HMG-CoA reductase inhibitor, which plays a crucial role in the biosynthesis of cholesterol.
- Molecular Formula : C₃₁H₆₈O₆Si₂
- Molecular Weight : 578.83 g/mol
- CAS Number : 136980-32-0
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 590.5 °C at 760 mmHg
- Melting Point : 140-143 °C
Pravastatin Lactone acts by inhibiting the enzyme HMG-CoA reductase, which is pivotal in the mevalonate pathway for cholesterol synthesis. This inhibition leads to a decrease in endogenous cholesterol production, resulting in lower serum cholesterol levels and a reduced risk of cardiovascular diseases.
Biological Activity
-
Cholesterol Lowering Effects :
- In clinical studies, pravastatin has been shown to effectively reduce low-density lipoprotein (LDL) cholesterol levels by approximately 25% to 35% depending on dosage and patient population .
- The lactone form enhances bioavailability and metabolic stability compared to its open-chain counterpart, contributing to its efficacy in cholesterol management.
- Anti-inflammatory Properties :
- Endothelial Function Improvement :
Clinical Studies
- A randomized controlled trial involving patients with hyperlipidemia demonstrated that pravastatin significantly reduced LDL cholesterol levels and improved endothelial function over a 12-month period .
Animal Studies
- In rodent models, pravastatin lactone has shown protective effects against atherosclerosis development by reducing plaque formation and promoting favorable lipid profiles .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for preparing Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether, and how do protective groups influence its stability?
This compound is synthesized via selective silylation of hydroxyl groups in pravastatin lactone. The tert-butyldimethylsilyl (TBDMS) groups protect reactive hydroxyls during derivatization, enhancing stability and facilitating purification. A two-step process is typical:
Hydroxyl Protection : TBDMS chloride reacts with pravastatin lactone under anhydrous conditions (e.g., in pyridine or DMF) to protect hydroxyl groups .
Purification : Silica gel chromatography isolates the silylated product, monitored by TLC or HPLC .
Methodological Note : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm silylation sites and purity .
Basic: How does the lactone form of pravastatin differ structurally and functionally from its hydroxy acid form?
The lactone form (closed-ring) is a prodrug, while the hydroxy acid (open-chain) is pharmacologically active. Key differences:
- Structure : The lactone lacks the C6 hydroxyl group present in the acid form, reducing solubility but increasing lipophilicity .
- Function : The acid form inhibits HMG-CoA reductase directly, whereas the lactone requires enzymatic hydrolysis for activation. However, the lactone exhibits stronger P-glycoprotein (P-gp) inhibition, impacting transporter-mediated drug interactions .
Methodological Note : Study interconversion using pH-dependent hydrolysis assays (e.g., buffer solutions at 37°C) and monitor via LC-MS .
Advanced: What experimental strategies resolve contradictions in transporter inhibition data between pravastatin lactone and acid forms?
While pravastatin acid is not a P-gp inhibitor, the lactone form shows potent P-gp inhibition . To reconcile this:
- Lipophilicity Assays : Measure logP values to confirm lactone’s higher membrane permeability .
- Transporter Studies : Use Caco-2 cell monolayers or transfected HEK293 cells to compare lactone/acid uptake and efflux via P-gp (e.g., with verapamil as a control inhibitor) .
- Metabolic Stability : Assess lactone-to-acid conversion in hepatocyte incubations to contextualize in vivo relevance .
Advanced: How can researchers optimize RP-HPLC methods for separating this compound from its metabolites or degradation products?
Key parameters for method validation:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm) with a pre-column filter .
- Mobile Phase : Gradient of acetonitrile and 0.1% formic acid in water (e.g., 40%–90% acetonitrile over 20 min) .
- Detection : UV at 238 nm or MS for structural confirmation .
Validation Metrics : Include specificity, linearity (1–100 µg/mL), and precision (RSD <2%) per ICH guidelines .
Advanced: What are the challenges in synthesizing and characterizing stereoisomers of pravastatin derivatives like 6-epi Pravastatin Lactone?
Stereoisomers arise during hydroxylation or silylation. Challenges include:
- Stereoselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic hydroxylation (e.g., Actinomeda spp.) to control C6 configuration .
- Characterization : Employ chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy to distinguish isomers .
Case Study : 6-epi Pravastatin Lactone shows altered metabolic stability compared to the native form, requiring in vitro microsomal assays for evaluation .
Basic: How do tert-butyldimethylsilyl groups impact the analytical detection limits of pravastatin derivatives in mass spectrometry?
TBDMS groups increase molecular weight and fragmentation patterns, improving sensitivity in HRMS:
- Ionization : Enhanced in positive-ion mode due to silyl ethers’ hydrophobicity .
- Fragmentation : Characteristic loss of tert-butyl (57 Da) or TBDMS (114 Da) groups aids structural confirmation .
Methodological Note : Use ESI-MS with collision-induced dissociation (CID) to map fragmentation pathways .
Advanced: How can researchers model the pharmacokinetic interplay between pravastatin lactone’s transporter inhibition and its metabolic activation?
Develop a compartmental PK/PD model integrating:
- Transporter Kinetics : P-gp inhibition constants (Ki) from in vitro assays .
- Hydrolysis Rates : Lactone-to-acid conversion rates measured in plasma or liver S9 fractions .
- Tissue Distribution : Radiolabeled studies (e.g., ³H-pravastatin lactone) to quantify organ-specific exposure .
Software Tools : Phoenix WinNonlin or NONMEM for parameter estimation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.